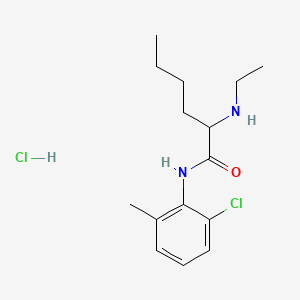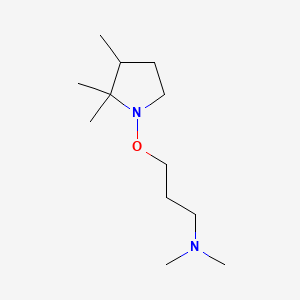
N,N-dimethyl-3-(2,2,3-trimethylpyrrolidin-1-yl)oxypropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine is an organic compound belonging to the class of amines This compound is characterized by the presence of a dimethylamino group attached to a propanamine backbone, with a trimethylpyrrolidinyl group as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine typically involves the reaction of N,N-dimethylpropanamine with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Formation of N,N-dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanone.
Reduction: Formation of N,N-dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its binding affinity and the nature of the target. The trimethylpyrrolidinyl group plays a crucial role in modulating the compound’s activity by influencing its binding interactions and overall stability.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-butanamine
- N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-pentanamine
- N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-hexanamine
Uniqueness
N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine is unique due to its specific structural configuration, which imparts distinct physicochemical properties and reactivity. The presence of the trimethylpyrrolidinyl group enhances its stability and solubility, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
55030-54-1 |
|---|---|
Fórmula molecular |
C12H26N2O |
Peso molecular |
214.35 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-(2,2,3-trimethylpyrrolidin-1-yl)oxypropan-1-amine |
InChI |
InChI=1S/C12H26N2O/c1-11-7-9-14(12(11,2)3)15-10-6-8-13(4)5/h11H,6-10H2,1-5H3 |
Clave InChI |
WHIWBPHLZRJNPI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(C1(C)C)OCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



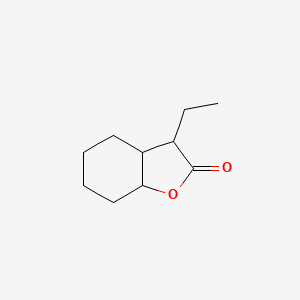
![2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B13801314.png)
![(S)-4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B13801315.png)
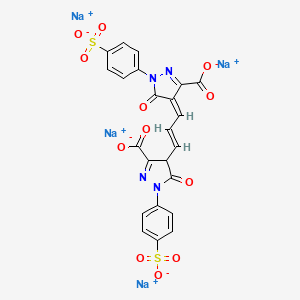
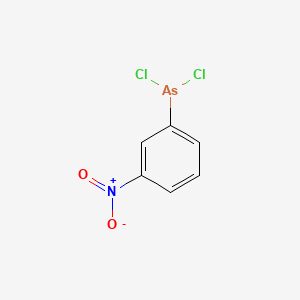
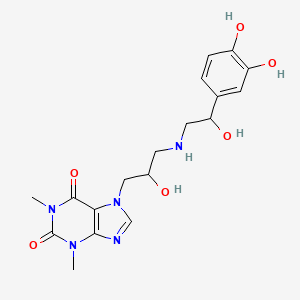
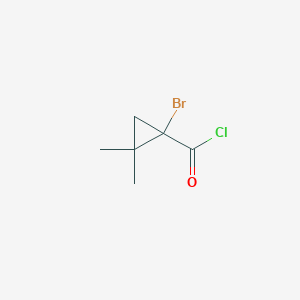

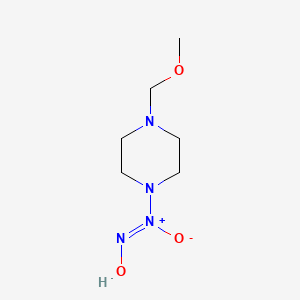
![4-(Dimethylamino)-1-[2-(2-phenylethyl)phenyl]butan-1-one](/img/structure/B13801351.png)
![Hydrocortisone-[1,2,6,7-3H(N)]](/img/structure/B13801355.png)

